molecular formula C17H14N4OS B11277041 7-methyl-2-(o-tolylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

7-methyl-2-(o-tolylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B11277041
M. Wt: 322.4 g/mol
InChI Key: BWXCSIJTTIXUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-METHYL-2-[(2-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE is a complex heterocyclic compound that belongs to the class of thiadiazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-2-[(2-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing in methanol or ethanol with an acid catalyst such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-2-[(2-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

7-METHYL-2-[(2-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-METHYL-2-[(2-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-METHYL-2-[(2-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE lies in its fused ring system, which combines the properties of both thiadiazole and quinazoline derivatives. This fusion enhances its biological activity and specificity towards certain molecular targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

7-methyl-2-(2-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C17H14N4OS/c1-10-7-8-14-12(9-10)15(22)21-17(19-14)23-16(20-21)18-13-6-4-3-5-11(13)2/h3-9H,1-2H3,(H,18,20)

InChI Key

BWXCSIJTTIXUOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC=CC=C4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.